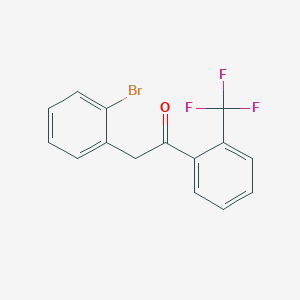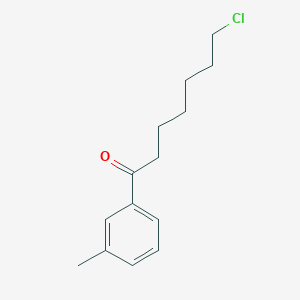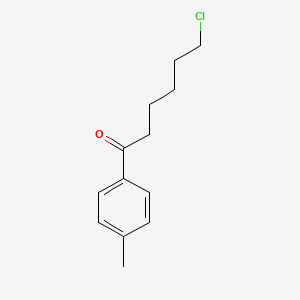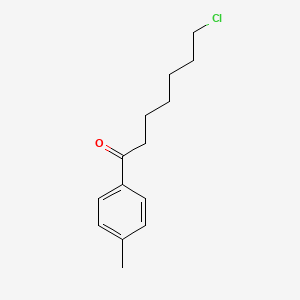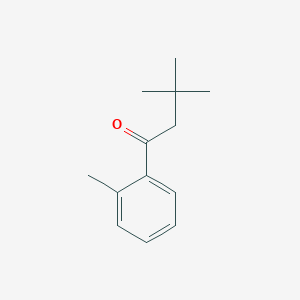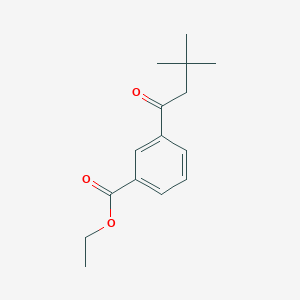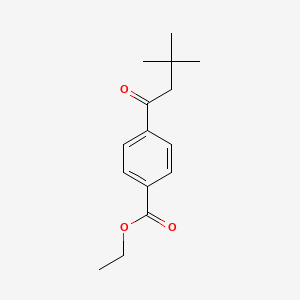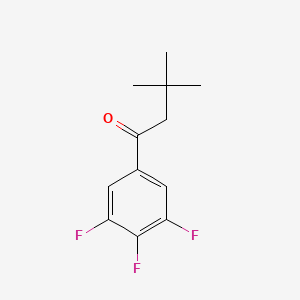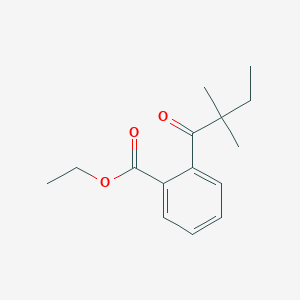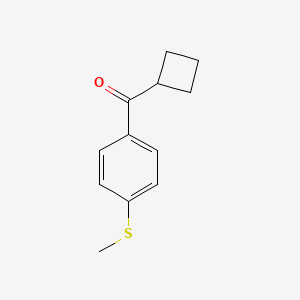
4-(Metiltio)fenil ciclobutil cetona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl 4-thiomethylphenyl ketone is a chemical compound with the molecular formula C12H14OS . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of Cyclobutyl 4-thiomethylphenyl ketone consists of a cyclobutyl group attached to a phenyl group through a ketone functional group. The phenyl group is substituted with a thiomethyl group at the 4th position .Physical And Chemical Properties Analysis
Cyclobutyl 4-thiomethylphenyl ketone has a molecular weight of 206.3 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de Agentes Terapéuticos
La 4-(Metiltio)fenil ciclobutil cetona es un intermedio valioso en la síntesis de diversos agentes terapéuticos. Su estructura única permite la creación de compuestos con actividad potencial contra una gama de enfermedades. Por ejemplo, su incorporación a moléculas más grandes podría conducir al desarrollo de nuevos fármacos con propiedades farmacocinéticas mejoradas .
Ciencia de los Materiales: Desarrollo de Semiconductores Orgánicos
En la ciencia de los materiales, este compuesto se puede utilizar para desarrollar semiconductores orgánicos. Su grupo cetona fenílica estable puede interactuar con otras moléculas orgánicas, formando materiales con propiedades electrónicas deseables para su uso en células solares y diodos emisores de luz.
Ciencia Ambiental: Degradación de Contaminantes
Los investigadores están explorando el uso de this compound en aplicaciones ambientales, como la degradación de contaminantes. Su estructura química podría adaptarse para descomponer sustancias nocivas en el medio ambiente, ayudando en los esfuerzos de biorremediación .
Química Analítica: Cromatografía y Espectroscopia
Esta cetona sirve como un estándar o compuesto de referencia en técnicas analíticas como la cromatografía y la espectroscopia. Sus propiedades físicas y químicas bien definidas la hacen adecuada para calibrar instrumentos y validar métodos analíticos .
Farmacología: Estudios de Metabolismo de Fármacos
En farmacología, la this compound podría utilizarse para estudiar el metabolismo de los fármacos. Al incorporarla a los candidatos a fármacos, los científicos pueden rastrear las vías metabólicas y determinar la estabilidad del compuesto y sus productos de descomposición .
Síntesis Orgánica: Bloques de Construcción para Moléculas Complejas
Finalmente, en la síntesis orgánica, este compuesto es un bloque de construcción versátil. Puede sufrir varias reacciones químicas para formar moléculas complejas con aplicaciones potenciales en la síntesis de productos naturales, polímeros y otros materiales avanzados.
Mecanismo De Acción
The mechanism of action of Cyclobutyl 4-thiomethylphenyl ketone is not specified in the available resources. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound if it’s primarily used for chemical research and synthesis .
Safety and Hazards
Direcciones Futuras
Cyclobutyl 4-thiomethylphenyl ketone is offered for experimental and research use . Its future directions would likely depend on the outcomes of these research studies and its potential applications in various fields. As of now, specific future directions are not mentioned in the available resources .
Análisis Bioquímico
Biochemical Properties
Cyclobutyl 4-thiomethylphenyl ketone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to react with 2-butanol and di-t-butyl peroxide to yield valerophenone . This interaction suggests that Cyclobutyl 4-thiomethylphenyl ketone may act as a substrate or inhibitor in enzymatic reactions, affecting the overall biochemical pathways.
Molecular Mechanism
The molecular mechanism of Cyclobutyl 4-thiomethylphenyl ketone involves its interactions with biomolecules at the molecular level. It may exert its effects through binding interactions with enzymes, leading to inhibition or activation of enzymatic activity. For example, the compound’s reaction with 2-butanol and di-t-butyl peroxide suggests that it may act as an inhibitor or activator in specific biochemical pathways . Additionally, Cyclobutyl 4-thiomethylphenyl ketone may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclobutyl 4-thiomethylphenyl ketone may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that Cyclobutyl 4-thiomethylphenyl ketone is stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular responses, including alterations in cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of Cyclobutyl 4-thiomethylphenyl ketone vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses may lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels . Additionally, high doses of Cyclobutyl 4-thiomethylphenyl ketone may result in toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
Cyclobutyl 4-thiomethylphenyl ketone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzymes such as those involved in ketone body metabolism suggests that it may influence the production and utilization of metabolic intermediates . These interactions can affect the overall metabolic balance within cells and tissues, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of Cyclobutyl 4-thiomethylphenyl ketone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biochemical activity and function, as its presence in specific cellular regions may enhance or inhibit certain biochemical pathways.
Subcellular Localization
Cyclobutyl 4-thiomethylphenyl ketone’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can influence its activity and function, as its presence in certain subcellular regions may enhance or inhibit specific biochemical reactions
Propiedades
IUPAC Name |
cyclobutyl-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OS/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-9H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLQMMBYEQFMGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642523 |
Source


|
| Record name | Cyclobutyl[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716341-27-4 |
Source


|
| Record name | Cyclobutyl[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
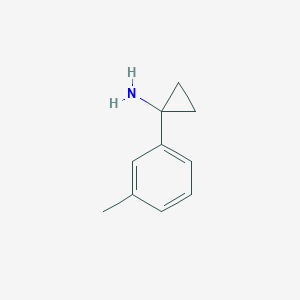
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)
